Fmoc-DL-Gln(Mtt)(Mtt)-OH
Description
Evolution and Significance of Protecting Group Strategies in Chemical Synthesis
The concept of protecting groups has been a critical development in organic chemistry, enabling the synthesis of complex molecules with high precision. numberanalytics.comnumberanalytics.com In the early days of peptide chemistry, the lack of effective and selectively removable protecting groups limited the length and complexity of peptides that could be synthesized. publish.csiro.au The evolution of protecting group chemistry has been driven by the need for greater efficiency, selectivity, and compatibility with a wider range of chemical conditions. numberanalytics.com
A key breakthrough was the development of orthogonal protecting group strategies. nih.govresearchgate.net Orthogonality in this context means that two or more protecting groups can be removed selectively in any order, each under a specific set of chemical conditions, without affecting the others. iris-biotech.de This allows for intricate manipulations of the peptide chain, such as the introduction of modifications at specific sites. acs.org The development of a diverse array of protecting groups with different lability characteristics has been instrumental in advancing the field of peptide synthesis. researchgate.net
Foundations of Fluorenylmethoxycarbonyl (Fmoc)-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), introduced by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to a solid polymer support, or resin. beilstein-journals.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. rsc.org
Two main strategies have dominated SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methods. beilstein-journals.org The Fmoc/tBu strategy has become the most widely used approach for several reasons. rsc.orgnih.gov The Fmoc group, which protects the α-amino group of the amino acid, is base-labile and can be removed with a mild base like piperidine (B6355638). publish.csiro.auiris-biotech.de This is in contrast to the Boc group, which requires treatment with a strong acid for removal. beilstein-journals.org
The milder conditions of Fmoc-SPPS are compatible with a wider range of sensitive and modified amino acids, such as those with glycosylation or phosphorylation, which might not be stable under the harsh acidic conditions of the Boc method. nih.gov Furthermore, the cleavage of the Fmoc group releases a fluorene (B118485) derivative that has a strong UV absorbance, providing a convenient method for monitoring the progress of the synthesis. publish.csiro.aunih.gov The orthogonality between the base-labile Fmoc group and the acid-labile side-chain protecting groups (typically based on tert-butyl, tBu) is a key feature of this strategy. iris-biotech.denih.gov
The Role of the 4-Methyltrityl (Mtt) Group in Side-Chain Protection of Amino Acids
The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group used for the side-chain protection of several amino acids, including asparagine (Asn), glutamine (Gln), lysine (B10760008) (Lys), and cysteine (Cys). nih.govpeptide.comresearchgate.net The Mtt group is a derivative of the trityl (Trt) group and offers even greater acid lability, allowing for its selective removal under very mild acidic conditions. nih.govbeilstein-journals.org
The primary advantage of the Mtt group lies in its orthogonality to both the Fmoc and tBu protecting groups. beilstein-journals.org It can be selectively cleaved using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent the reattachment of the Mtt cation. peptide.com This selective deprotection allows for on-resin modifications of the amino acid side chain, such as the formation of cyclic peptides, the attachment of labels, or the synthesis of branched peptides. beilstein-journals.orgadvancedchemtech.com
For asparagine and glutamine, the Mtt group is used to protect the side-chain carboxamide function, which can improve the solubility of the Fmoc-amino acid derivative. peptide.com The use of Mtt on the side chain of glutamine is well-established in Fmoc-SPPS. nih.gov
Contextualizing Fmoc-DL-Gln(Mtt)(Mtt)-OH within Advanced Peptide Chemistry Paradigms
The compound this compound represents a highly specialized and unusual building block for peptide synthesis. The "DL" designation indicates that it is a racemic mixture of both the D and L stereoisomers of glutamine. The presence of two Mtt groups on the glutamine side chain is particularly noteworthy. While the use of a single Mtt group to protect the side-chain amide of glutamine is standard, the di-Mtt substitution is not a commonly encountered derivative.
Theoretically, a di-Mtt protected glutamine could offer an even higher degree of steric hindrance around the side-chain amide, potentially influencing peptide conformation or preventing specific side reactions. The extreme acid lability of the two Mtt groups would allow for their rapid and selective removal under very mild conditions, opening up possibilities for subsequent chemical modifications at that specific position in the peptide sequence. However, it is also important to consider that such a bulky protecting group arrangement could present challenges in terms of coupling efficiency during peptide synthesis, a phenomenon that has been observed with other sterically hindered, Mtt-protected amino acids. rsc.org The use of a racemic mixture (DL) suggests applications where the specific stereochemistry at that position is not critical or is part of a library synthesis approach.
Data Tables
Table 1: Chemical Properties of this compound (Theoretical)
| Property | Value |
| Chemical Formula | C64H55N3O5 |
| Molecular Weight | 954.14 g/mol |
| Appearance | White to off-white powder (predicted) |
| Solubility | Soluble in DMF, NMP, DCM (predicted) |
| Stereochemistry | Racemic (DL mixture) |
Table 2: Protecting Group Characteristics
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile groups (tBu, Mtt, Trt) |
| 4-Methyltrityl | Mtt | Mild acid (e.g., 1-2% TFA in DCM) | Orthogonal to base-labile (Fmoc) and more acid-stable groups (tBu) |
| tert-Butyl | tBu | Strong acid (e.g., 95% TFA) | Orthogonal to base-labile (Fmoc) and very mild acid-labile groups (Mtt) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Fmoc Dl Gln Mtt Mtt Oh As a Complex Building Block
Enantioselective and Racemic Synthesis Routes to Glutamine Precursors
The initial step in the synthesis of Fmoc-DL-Gln(Mtt)(Mtt)-OH is the preparation of the glutamine precursor. This can be approached through either enantioselective or racemic routes. While many applications in peptide synthesis demand enantiomerically pure L- or D-amino acids, the "DL" designation in the target compound indicates that a racemic mixture is the desired starting point.
Consideration of DL-Stereochemistry in Building Block Preparation
The preparation of racemic glutamine derivatives can be achieved through various established synthetic methods. nih.gov For instance, syntheses starting from achiral precursors or methods that involve racemization at some stage can yield the desired DL-mixture. nih.govresearchgate.net One common approach involves the Michael addition reaction. researchgate.net It is also possible to start with a racemic mixture of a glutamic acid derivative and then convert it to the corresponding glutamine derivative. google.com The use of a racemic mixture can sometimes be advantageous in specific research contexts, such as in the study of protein structure and function where the effects of incorporating a D-amino acid are being investigated. google.com
Isolation and Preliminary Characterization Methodologies for this compound
Following the successful synthesis, the target compound must be isolated and its identity and purity confirmed.
Isolation: The isolation of the final product would likely involve standard workup procedures to remove excess reagents and byproducts, followed by purification techniques such as column chromatography on silica (B1680970) gel. The choice of eluent would be critical to ensure good separation of the highly protected and likely lipophilic product from any starting materials or mono-Mtt protected intermediates.
Preliminary Characterization: A combination of analytical techniques would be employed for the preliminary characterization of this compound.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing the characteristic signals for the Fmoc, Mtt, and glutamine moieties. The complexity of the spectrum would be increased by the presence of both D and L isomers.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Application and Methodological Challenges in Peptide Assembly
Optimizing Coupling Efficiency of Fmoc-DL-Gln(Mtt)(Mtt)-OH in Solid-Phase Peptide Synthesis
The efficient formation of an amide bond is the cornerstone of peptide synthesis. When employing an amino acid derivative as sterically encumbered as this compound, standard coupling protocols are often insufficient, leading to low yields, truncated sequences, and other side products. Optimization of the coupling step is therefore critical.
Steric hindrance is a primary factor that impedes the kinetics of amide bond formation. gyrosproteintechnologies.comcem.com The presence of bulky groups near the reacting centers—the carboxylic acid of the incoming amino acid and the N-terminal amine of the resin-bound peptide chain—can dramatically slow down the reaction rate. nih.govresearchgate.net In the case of this compound, the two Mtt groups create a significant steric shield around the α-carbon and its carboxyl group. This bulkiness can hinder the approach of the nucleophilic amine of the peptide chain, making the formation of the transition state for acylation energetically unfavorable.
Research on other sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, has shown that traditional activation methods often result in slow and incomplete couplings. cem.comresearchgate.net The bulkiness of side chains has been shown to directly influence reaction kinetics, in some cases necessitating a large excess of reagents or extended reaction times to drive the coupling towards completion. nih.govscispace.com The extreme steric environment of a Gln(Mtt)(Mtt) residue would be expected to exacerbate these issues, making amide bond formation a particularly slow and challenging step in the synthesis cycle. cem.com
To overcome the kinetic barriers imposed by sterically hindered amino acids, a variety of advanced coupling reagents and additives have been developed. bachem.comluxembourg-bio.com These reagents are designed to create highly activated esters of the carboxylic acid, increasing their reactivity towards the sterically encumbered amine component. sigmaaldrich.comsigmaaldrich.com They are essential for successfully incorporating challenging residues like this compound.
The main classes of reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are foundational but often require additives to enhance efficiency and suppress side reactions, especially racemization. luxembourg-bio.comchempep.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) were standard for many years, but newer additives like 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure) have been shown to markedly accelerate acylation for difficult couplings. bachem.comchempep.comrsc.org
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective for hindered couplings. researchgate.netsigmaaldrich.com PyAOP, in particular, generates a highly reactive OAt ester and is noted for its ability to couple difficult sequences. researchgate.netsigmaaldrich.com
Aminium/Uronium Salts: This class includes some of the most powerful coupling reagents available. HBTU was a popular choice, but its HOAt-based analogue, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is generally considered more efficient, especially for coupling N-methyl amino acids and other hindered residues. bachem.comacs.org COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a newer, Oxyma-based uronium salt that boasts reactivity comparable to HATU but with improved safety and solubility profiles. bachem.comacs.orgiris-biotech.de
Microwave-assisted SPPS has also emerged as a powerful technique to drive difficult couplings to completion by using microwave energy to accelerate reaction rates. cem.comsioc-journal.cn For a residue as challenging as this compound, a combination of a potent coupling reagent like HATU or COMU, an additive like HOAt or Oxyma Pure, and potentially microwave irradiation would likely be necessary to achieve acceptable coupling efficiency. cem.combachem.comsioc-journal.cn
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Example(s) | Additive(s) | Advantages for Hindered Couplings | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DIC, EDAC | HOBt, HOAt, Oxyma Pure | Cost-effective; urea (B33335) byproduct of DIC is soluble. bachem.com | Generally lower reactivity; requires additives for efficiency and to suppress racemization. luxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyAOP | None required | High reactivity; PyAOP is particularly effective for difficult sequences and fragment condensation. researchgate.netsigmaaldrich.com | Higher cost; generates carcinogenic HMPA as a byproduct (BOP). |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | None required | Very high reactivity; HATU and COMU are among the most effective reagents for hindered couplings. bachem.comacs.org | Potential for guanidinylation side reaction (e.g., HATU); some reagents have safety/stability concerns. sigmaaldrich.comiris-biotech.de |
Selective and Sequential Deprotection of Mtt Groups within Peptide Chains
The Mtt group is valued in peptide synthesis for its unique acid lability, which allows it to be removed under conditions that leave other common protecting groups intact. This feature is central to strategies involving on-resin, side-chain modifications.
Orthogonality in protecting group strategy is the ability to remove one type of protecting group in the presence of others without affecting them. iris-biotech.de The standard Fmoc/tBu strategy in SPPS is a classic example of orthogonality: the N-terminal Fmoc group is removed with a base (e.g., piperidine), while side-chain protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are removed with strong acid (e.g., 95% TFA) at the end of the synthesis. iris-biotech.denih.gov
The Mtt group introduces an additional layer of orthogonality. researchgate.netresearchgate.net It is stable to the basic conditions used for Fmoc removal but can be cleaved with very dilute acid (e.g., 1% TFA), which does not significantly affect the more robust tBu or Trt groups or the acid-labile linkers attaching the peptide to the resin. iris-biotech.deresearchgate.netresearchgate.net This allows for the selective deprotection of an Mtt-protected side chain, such as the glutamine in a growing peptide, while the N-terminus remains Fmoc-protected and other side chains remain tBu-protected. This unmasked side-chain amine can then be modified, for example, by creating a branch point, attaching a label, or forming a cyclic peptide. iris-biotech.deadvancedchemtech.com
The selective removal of the Mtt group is typically achieved using a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com The cleavage mechanism involves protonation of the protected amine followed by the elimination of the stable 4-methyltrityl cation. reddit.com A critical component of the deprotection cocktail is a scavenger, most commonly triisopropylsilane (B1312306) (TIS). peptide.comresearchgate.net The scavenger's role is to "quench" the highly electrophilic Mtt cation as it is formed, preventing it from reattaching to the newly liberated amine or reacting with other nucleophilic residues in the peptide chain, such as tryptophan. reddit.comresearchgate.net
Repeated treatments with the dilute acid cocktail are often necessary to ensure complete deprotection. researchgate.net The progress can sometimes be monitored by the intense yellow color of the trityl cation in the cleavage solution. researchgate.net For particularly acid-sensitive peptides or resins, even milder, non-TFA-based conditions have been developed, such as using cocktails containing hexafluoroisopropanol (HFIP). researchgate.netresearchgate.net
Table 2: Optimized Conditions for Selective Mtt Group Removal
| Deprotection Cocktail | Composition (v/v/v) | Typical Protocol | Key Feature | Reference(s) |
|---|---|---|---|---|
| Standard TFA/DCM | 1% TFA / 2% TIS / 97% DCM | 5-12 washes, 2-5 min each | Most common and reliable method. | researchgate.netpeptide.comresearchgate.net |
| HFIP-Based | 30% HFIP in DCM | 3 washes, 5 min each | Very mild, avoids TFA entirely. | researchgate.netresearchgate.net |
| Acetic Acid-Based | Acetic Acid / TFE / DCM (1:2:7) | 1 hour at room temp | Milder than TFA, but may be slow or incomplete. peptide.com | peptide.compeptide.com |
| TES/HFIP | TES / HFIP / TFE / DCM (2:1:0.5:6.5) | 1 hour at room temp | Alternative scavenger system. | peptide.com |
A key feature of the trityl family of protecting groups is their differential stability to acid, which allows for selective deprotection when multiple types are present in the same peptide. The general order of acid lability is:
4-methoxytrityl (Mmt) > 4-methyltrityl (Mtt) > trityl (Trt) peptide.comnih.gov
This hierarchy stems from the electron-donating or -withdrawing nature of the substituents on the phenyl rings, which stabilize or destabilize the resulting carbocation upon cleavage. The methoxy (B1213986) group of Mmt is strongly electron-donating, making the Mmt cation very stable and thus the protecting group highly labile. The methyl group of Mtt is weakly electron-donating, making it more labile than the unsubstituted Trt group, but significantly more stable than Mmt. peptide.com
This differential lability can be exploited for sequential deprotection. For instance, an Mmt group can be removed with extremely mild acid (e.g., 1% TFA for a very short time, or acetic acid/TFE/DCM mixtures) while leaving an Mtt group on another residue intact. peptide.comsigmaaldrich.com However, when two identical protecting groups are present, such as the two Mtt groups on this compound, selective removal of only one is generally not feasible as they possess identical chemical reactivity. researchgate.net Any condition sufficient to cleave one Mtt group would invariably cleave the second, leading to simultaneous deprotection of both.
Table 3: Relative Acid Lability of Trityl-Type Protecting Groups
| Protecting Group | Relative Lability | Typical Cleavage Conditions | Comments | Reference(s) |
|---|---|---|---|---|
| Mmt (4-methoxytrityl) | Most Labile | 1% TFA in DCM (brief); AcOH/TFE/DCM | Highly acid-sensitive; allows for very selective deprotection. | peptide.comsigmaaldrich.com |
| Mtt (4-methyltrityl) | Intermediate | 1-2% TFA in DCM (multiple washes) | Orthogonal to Fmoc and tBu; standard for side-chain modification. | iris-biotech.depeptide.compeptide.com |
| Trt (trityl) | Least Labile | 90-95% TFA (final cleavage); 1% TFA (slowly) | Generally considered a permanent side-chain protecting group, removed during final cleavage. | iris-biotech.depeptide.comsigmaaldrich.com |
Addressing Side Reactions Specific to Protected Glutamine and Racemic Derivatives
The use of protected glutamine derivatives is crucial to prevent undesirable side reactions that can compromise the integrity of the synthesized peptide. This compound, with its heavily protected side chain and racemic alpha-carbon, requires specific strategies to address potential issues like amide dehydration, racemization, and pyroglutamine formation.
Mitigation of Amide Dehydration and Nitrile Formation
A significant side reaction involving glutamine residues during peptide synthesis is the dehydration of the side-chain amide to form a nitrile. This transformation is particularly prone to occur during the carboxyl group activation step required for peptide bond formation. The use of carbodiimide-based coupling reagents can facilitate this unwanted reaction. google.comgoogle.com
To counteract this, the side-chain amide of glutamine is often protected. The 4-methyltrityl (Mtt) group is a bulky protecting group that sterically hinders the side-chain amide, effectively preventing its dehydration to a nitrile. nih.gov The use of two Mtt groups in this compound would theoretically provide even greater steric hindrance and protection against this side reaction. Protecting the side-chain amide of asparagine and glutamine has been shown to be an effective strategy to minimize nitrile formation. peptide.com
Table 1: Strategies to Mitigate Glutamine Side-Chain Dehydration
| Strategy | Mechanism | Efficacy |
| Side-Chain Protection (e.g., Trt, Mtt) | Steric hindrance of the amide group prevents dehydration during activation. nih.gov | High. Bulky groups like Trityl and its derivatives are very effective. google.compeptide.com |
| Optimized Coupling Reagents | Using coupling reagents less prone to promoting dehydration. | Moderate. The choice of coupling reagent can influence the extent of this side reaction. |
| Controlled Activation Time | Minimizing the time the amino acid is in its activated state reduces the opportunity for the side reaction to occur. | Moderate. Requires careful monitoring and optimization of the coupling protocol. |
Prevention of Pyroglutamine Formation during Fmoc Deprotection Cycles
N-terminal glutamine residues are susceptible to intramolecular cyclization to form pyroglutamate (B8496135), especially under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) treatment). peptide.comresearchgate.net This side reaction results in a truncated peptide and can be a significant source of impurity. ug.edu.pl
The Mtt protecting group on the side-chain amide of glutamine plays a crucial role in preventing pyroglutamine formation. nih.gov The bulky nature of the Mtt group sterically hinders the intramolecular attack of the N-terminal amine on the side-chain amide, thus suppressing the cyclization reaction. While pyroglutamate formation from N-terminal glutamine can be catalyzed by both acids and bases, the protection of the side-chain amide is a highly effective preventative measure. thieme-connect.denih.gov The use of additives like HOBt in the deprotection solution can also help to suppress this side reaction. peptide.com
Impact of this compound on Overall Peptide Yield and Purity in SPPS
Table 2: Factors Influencing Yield and Purity with this compound
| Factor | Impact on Yield | Impact on Purity | Mitigation Strategies |
| Steric Hindrance | Can lower yield due to incomplete coupling. biotage.com | Can decrease purity due to deletion sequences. | Double coupling, extended reaction times, use of highly efficient coupling reagents. biotage.com |
| Racemic Nature | No direct impact on total yield of all diastereomers. | Results in a mixture of diastereomers, complicating purification. | Advanced purification techniques (e.g., chiral chromatography if separation is needed). |
| Solubility | Poor solubility can lead to lower effective concentrations and reduced yield. peptide.com | Can lead to incomplete reactions and impurities. | Use of co-solvents (e.g., NMP, DMSO), sonication, or elevated temperatures. peptide.com |
Solubility Challenges and Resin Swelling Effects
The large and hydrophobic Mtt groups significantly increase the molecular weight and decrease the polarity of this compound. This often leads to poor solubility in common SPPS solvents like dimethylformamide (DMF). peptide.comnih.gov Unprotected Fmoc-Gln-OH already has low solubility, and while trityl protection improves this, the addition of two bulky Mtt groups can present new challenges. peptide.com To address this, co-solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) may be required to achieve sufficient concentration for efficient coupling. peptide.com
Proper swelling of the resin support is critical for the accessibility of reactive sites and the diffusion of reagents. scispace.comresearchgate.net The introduction of a very large amino acid derivative like this compound can affect the swelling properties of the resin. researchgate.net Polystyrene-based resins, for example, swell in aprotic solvents like dichloromethane (DCM) and DMF. peptide.com However, the bulky nature of the protected amino acid can potentially hinder the solvation of the growing peptide chain and the resin matrix, which may lead to reduced reaction rates and incomplete couplings. The choice of resin can be important; for instance, more hydrophilic resins like TentaGel® can improve solvation and reduce aggregation, potentially leading to better yields. iris-biotech.de
Advanced Analytical Approaches for Characterization of Complex Protected Peptides
High-Resolution Mass Spectrometry for Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of novel synthetic compounds like Fmoc-DL-Gln(Mtt)(Mtt)-OH. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of the elemental formula.
For this compound, with a chemical formula of C₆₀H₅₀N₂O₅, the theoretical monoisotopic mass is calculated to be 878.3720 g/mol . Electrospray ionization (ESI) is the preferred method for such molecules, as it is a soft ionization technique that minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.
In a typical analysis, the compound would be dissolved in a suitable solvent mixture, such as acetonitrile (B52724)/water with a small percentage of formic acid, and introduced into the ESI source. The high-resolution mass analyzer, often a Time-of-Flight (TOF) or Orbitrap instrument, would be expected to detect the protonated molecule. The observation of an ion with a mass-to-charge ratio (m/z) that matches the theoretical value for [C₆₀H₅₁N₂O₅]⁺ confirms the molecular weight and, by extension, the elemental composition.
Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragments for this compound would arise from the cleavage of the labile protecting groups.
Expected HRMS Data:
| Ion Type | Theoretical m/z | Description |
| [M+H]⁺ | 879.3798 | Protonated molecular ion |
| [M-Mtt+H]⁺ | 620.2591 | Loss of one Mtt group |
| [Fmoc+H]⁺ | 223.0757 | Protonated Fmoc group |
| [Mtt]⁺ | 257.1325 | Mtt carbocation |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation of Protecting Groups and Backbone
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would be required to confirm the connectivity of the glutamine backbone and the successful installation of the three bulky protecting groups (one Fmoc and two Mtt).
The ¹H NMR spectrum is expected to be complex, particularly in the aromatic region (approximately 7.0-7.8 ppm), where the protons of the fluorenyl system and the thirty aromatic protons of the two Mtt groups will overlap significantly. Distinctive signals would be expected for the glutamine backbone protons (α-CH, β-CH₂, γ-CH₂) and the methyl protons of the two Mtt groups.
The presence of the Fmoc group is confirmed by characteristic signals for its methine and methylene (B1212753) protons. The two Mtt groups are confirmed by the presence of a singlet integrating to six protons around 2.3 ppm, corresponding to the two methyl groups on the trityl phenyl rings. The diastereotopic nature of the glutamine β- and γ-protons, coupled with the chirality at the α-carbon, would likely result in complex multiplet signals.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Mtt-Aromatic | ~7.0 - 7.4 | Multiplet | 28H |
| Fmoc-Aromatic | ~7.6 - 7.9 | Multiplet | 8H |
| α-CH | ~4.2 - 4.4 | Multiplet | 1H |
| Fmoc-CH | ~4.1 - 4.3 | Triplet | 1H |
| Fmoc-CH₂ | ~4.0 - 4.2 | Doublet | 2H |
| γ-CH₂ | ~2.2 - 2.4 | Multiplet | 2H |
| Mtt-CH₃ | ~2.3 | Singlet | 6H |
| β-CH₂ | ~1.9 - 2.1 | Multiplet | 2H |
Chromatographic Purity Assessment and Separation of Diastereomers
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating its stereoisomers.
RP-HPLC is the standard method for determining the purity of protected amino acids and peptides. mdpi.com Due to the highly nonpolar nature of the two Mtt groups and the Fmoc group, this compound is expected to be strongly retained on a C18 stationary phase.
A typical method would involve a gradient elution system. The mobile phase would consist of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) to ensure good peak shape. The analysis would start with a higher percentage of water, and the concentration of acetonitrile would be gradually increased to elute the highly retained compound. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance at 260 nm, where the Fmoc group has a strong chromophore. acs.org
Typical RP-HPLC Conditions:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Expected Retention Time | >15 min |
Since the starting material is a DL-racemic mixture, the final product, this compound, is a mixture of two enantiomers (D and L). Chiral chromatography is necessary to separate and quantify these enantiomers. This is crucial for applications where stereochemical purity is required.
Several types of chiral stationary phases (CSPs) are effective for separating amino acid enantiomers, including those based on cyclodextrins, macrocyclic antibiotics, or crown ethers. mdpi.comchromatographyonline.com For Fmoc-protected amino acids, polysaccharide-based CSPs are often successful. mdpi.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The mobile phase often consists of a mixture of an alcohol (like methanol (B129727) or ethanol) and an organic modifier, sometimes with an acidic additive. mdpi.com Successful separation would result in two distinct, well-resolved peaks corresponding to the D- and L-enantiomers.
Potential Chiral HPLC Conditions:
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Methanol / Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 260 nm |
Elemental Analysis and Spectroscopic Techniques for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. azom.comvelp.com For a pure sample of this compound (C₆₀H₅₀N₂O₅), the experimental percentages should closely match the theoretical values. This technique provides an independent verification of the compound's elemental formula, complementing the data from high-resolution mass spectrometry.
The analysis is typically performed using a CHN analyzer, which involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. velp.com The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. A deviation between the experimental and theoretical values can indicate the presence of impurities or residual solvent.
Theoretical Elemental Composition:
| Element | Mass Percent (%) |
| Carbon (C) | 81.98 |
| Hydrogen (H) | 5.73 |
| Nitrogen (N) | 3.19 |
| Oxygen (O) | 9.10 |
In conjunction with elemental analysis, other spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy can provide further compositional verification. The FTIR spectrum would show characteristic absorption bands for the various functional groups present, such as the carbonyl stretches of the carboxylic acid and amides, the N-H stretch of the urethane, and the aromatic C-H and C=C stretches of the Fmoc and Mtt groups.
Research Directions and Perspectives for Multi Protected Glutamine Derivatives
Development of Novel Protecting Group Chemistries for Enhanced Selectivity
The advancement of peptide synthesis is intrinsically linked to the innovation of protecting groups. While the Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), the synthesis of complex peptides often requires additional levels of orthogonal protection. researchgate.net The Mtt group, known for its extreme acid sensitivity, allows for selective deprotection under mild acidic conditions that leave tert-butyl (tBu) and other more robust acid-labile groups intact. researchgate.netsci-hub.box This orthogonality is crucial for creating branched or cyclic peptides. nih.govsemanticscholar.org
Future research will likely focus on developing new protecting groups with even finer-tuned lability and orthogonality. For the glutamine side chain, alternatives to the commonly used trityl (Trt) group have been explored to enhance solubility and prevent side reactions. peptide.com For instance, trialkoxybenzyl groups like the 2,4,6-trimethoxybenzyl (Tmob) group have been shown to be effective and are readily cleaved with 95% trifluoroacetic acid (TFA). google.com The development of protecting groups removable by alternative mechanisms (e.g., photolysis, enzymatic cleavage, or fluoride-ion cleavage) would further expand the synthetic toolbox, enabling the construction of peptides with unprecedented complexity. Enhanced selectivity would allow for precise, stepwise manipulation of specific sites on a growing peptide chain, a critical need for developing multi-functional peptide conjugates and materials.
Table 1: Comparison of Selectivity for Amine-Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal To |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF | Boc, tBu, Trt, Mtt |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., 95% TFA, HF) | Fmoc, Z, Alloc |
| 4-Methyltrityl | Mtt | Very Mild Acid (e.g., 1-3% TFA in DCM, HFIP) | Fmoc, Boc, tBu |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, tBu, Trt |
Mechanistic Investigations of Complex Protecting Group Interactions and Removal
The removal of protecting groups is a critical step that can impact the yield and purity of the final peptide. The cleavage of the Mtt group, for example, is known to follow zero-order kinetics. nih.gov It is typically achieved using a low concentration (1-3%) of TFA in dichloromethane (B109758) (DCM), often with the addition of a cation scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions from the released trityl cation. researchgate.netrsc.org However, these conditions require careful optimization, as premature removal of other acid-labile groups (like Boc) or even partial cleavage of the peptide from the resin can occur. researchgate.net5z.comresearchgate.net
In-depth mechanistic studies are needed to fully understand the interplay between multiple protecting groups, the peptide sequence, the solid support, and the deprotection cocktail. For a derivative like Fmoc-DL-Gln(Mtt)(Mtt)-OH, the presence of two bulky Mtt groups presents unique challenges. Research should investigate the kinetics and mechanism of the stepwise or simultaneous removal of these two groups. Studies have shown that adding small amounts of methanol (B129727) (MeOH) can suppress side reactions during Mtt cleavage, although it may also slow the reaction rate. 5z.com Further investigation into solvent effects, scavenger efficiency, and potential intramolecular catalysis could lead to the development of more robust and "universal" deprotection protocols that minimize side reactions and improve the reliability of synthesizing complex peptides. Monitoring techniques, such as real-time HPLC analysis of cleavage filtrates, can provide valuable data on the rates of both desired deprotection and undesired side reactions. researchgate.net
Computational Modeling of Steric and Electronic Effects in Highly Protected Amino Acids
Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules. byu.edu For highly protected amino acids like this compound, computational modeling can provide invaluable insights into the steric and electronic effects that govern their reactivity. The sheer size of the dual Mtt protection on the glutamine side chain can significantly influence peptide conformation, coupling efficiency, and the accessibility of cleavage reagents.
Molecular dynamics (MD) simulations can be employed to model the conformational landscape of a peptide containing Gln(Mtt)(Mtt), predicting how the bulky side chain might affect secondary structures like alpha-helices or beta-sheets. mdpi.com Quantum mechanics (QM) calculations can elucidate the electronic effects of the protecting groups on the amide bond, potentially revealing factors that influence the rate and mechanism of deprotection. Furthermore, computational design methods, such as those used in the Rosetta software suite, could be extended to incorporate heavily modified amino acids. nih.govmit.edu This would allow for the in silico design of novel peptide structures where the unique properties of a Gln(Mtt)(Mtt) residue are leveraged to achieve a specific fold or function, guiding future synthetic efforts and minimizing trial-and-error in the laboratory.
Expanding the Scope of this compound in Diversified Peptide and Peptidomimetic Libraries
The unique feature of the Mtt group is its selective removal, which allows for site-specific modification of a peptide while it is still attached to the solid support. peptide.com This capability has been extensively used with Fmoc-Lys(Mtt)-OH to create branched peptides, attach labels, or synthesize oligolysine cores for Multiple Antigenic Peptides (MAPs). semanticscholar.orgchapman.eduiris-biotech.de
The application of this compound could enable novel synthetic strategies. After incorporation into a peptide chain, one or both Mtt groups could be selectively removed to unmask the side-chain amide nitrogen atoms. These newly freed functional groups could then serve as handles for:
Intramolecular Cyclization: Forming novel lactam bridges with side-chain carboxyl groups to create constrained peptidomimetics.
On-Resin Derivatization: Attaching various moieties such as fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or small molecule drugs.
Building Dendrimeric Structures: Using the dual-unmasked glutamine as a branching point for the synthesis of peptide dendrimers. thieme-connect.de
The use of a DL-racemic mixture could also be explored for generating stereochemically diverse peptide libraries. Screening such libraries is a common approach in drug discovery to identify novel ligands for biological targets. nih.gov The ability to introduce a point of significant structural and functional diversification via the Gln(Mtt)(Mtt) residue would be a valuable tool in this context.
Green Chemistry Approaches in the Synthesis and Application of Advanced Amino Acid Building Blocks
Traditional peptide synthesis, particularly SPPS, is notorious for its poor atom economy and heavy reliance on hazardous solvents like DMF and DCM. rsc.orgnih.gov This generates significant chemical waste, posing environmental and health concerns. acs.orgadvancedchemtech.com The principles of green chemistry are increasingly being applied to make peptide synthesis more sustainable.
Future research in this area will impact the entire lifecycle of advanced building blocks like this compound. Key areas of focus include:
Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives. Propylene carbonate and γ-valerolactone (GVL) have been identified as promising green solvents for both the coupling and deprotection steps in SPPS. rsc.orgacs.org
Waste Reduction: Optimizing synthesis protocols to use less excess of reagents and solvents. nih.gov Continuous flow synthesis platforms are being explored as a way to improve efficiency and minimize waste generation compared to traditional batch reactors. advancedchemtech.com
Alternative Reagents: Developing cleavage and deprotection protocols that avoid highly toxic or harsh reagents. For instance, efforts are being made to develop TFA-free cleavage cocktails to reduce hazardous waste. advancedchemtech.compeptide.com
Applying these green principles to the synthesis and use of multi-protected glutamine derivatives will not only reduce the environmental footprint of peptide science but may also lead to the discovery of new, more efficient chemical transformations. peptide.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 9-Fluorenylmethoxycarbonyl-DL-Glutamine(4-methyltrityl)(4-methyltrityl)-OH | This compound |
| 9-Fluorenylmethoxycarbonyl | Fmoc |
| tert-Butoxycarbonyl | Boc |
| tert-Butyl | tBu |
| 4-Methyltrityl | Mtt |
| Trityl | Trt |
| Allyloxycarbonyl | Alloc |
| Benzyloxycarbonyl | Z |
| Trifluoroacetic Acid | TFA |
| Dichloromethane | DCM |
| N,N-Dimethylformamide | DMF |
| Triisopropylsilane | TIS |
| Methanol | MeOH |
| 2,4,6-trimethoxybenzyl | Tmob |
| Propylene Carbonate | PC |
| γ-Valerolactone | GVL |
| Xanthyl | Xan |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |
| 2-(4-biphenyl)isopropoxycarbonyl | Bpoc |
| 2-Nitrophenylsulfenyl | Nps |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
Q & A
Q. What are the optimal conditions for removing Mtt protecting groups from Fmoc-DL-Gln(Mtt)(Mtt)-OH during peptide synthesis?
The Mtt (4-methyltrityl) protecting group is acid-labile and requires mild acidic conditions for cleavage. A standard protocol involves treating the protected peptide-resin with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes, repeated twice, followed by neutralization with a base (e.g., 5% diisopropylethylamine in DCM). This method minimizes side reactions while ensuring complete deprotection . Researchers should validate depletion via Kaiser or chloranil tests and confirm using HPLC or mass spectrometry.
Q. How should this compound be stored to maintain stability during long-term experiments?
Store the compound at 2–8°C in a tightly sealed, moisture-free container. Prolonged exposure to light, humidity, or ambient temperatures can lead to degradation of the Mtt group or premature Fmoc cleavage. Lyophilized powders are stable for >2 years under these conditions, while solutions in DMF or DCM should be used immediately or stored at -20°C for short-term use .
Q. What analytical techniques are recommended to confirm the successful incorporation of this compound into a peptide chain?
Use reverse-phase HPLC with a C18 column and a UV detector (260 nm for Mtt, 301 nm for Fmoc). Electrospray ionization mass spectrometry (ESI-MS) is critical for verifying molecular weight and detecting incomplete couplings or side products. For solid-phase synthesis, on-resin FT-IR can monitor Fmoc deprotection (disappearance of the Fmoc carbonyl peak at ~1700 cm⁻¹) .
Q. What are the common solvents for dissolving this compound in solid-phase peptide synthesis (SPPS)?
The compound is typically dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at concentrations of 0.1–0.3 M. Pre-activation with coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) in DMF improves coupling efficiency. Ensure solvents are free of amines or water to prevent premature deprotection .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in automated peptide synthesizers?
- Pre-activation: Pre-activate the amino acid for 1–2 minutes before dispensing to the resin.
- Double coupling: Apply two sequential couplings for sterically hindered residues.
- Microwave-assisted synthesis: Use 25–50 W microwave irradiation at 50°C to enhance reaction kinetics.
Monitor real-time via in-line UV monitoring to detect Fmoc deprotection efficiency and adjust protocols dynamically .
Q. What strategies mitigate side reactions during the deprotection of Mtt groups in complex peptide sequences?
- Low-temperature cleavage: Perform TFA/DCM treatments at 0–4°C to reduce acid-induced aggregation or oxidation.
- Scavengers: Add 2.5% triisopropylsilane (TIS) or 5% thioanisole to quench reactive intermediates.
- Stepwise deprotection: For peptides with multiple acid-sensitive groups, use graded TFA concentrations (e.g., 0.5% → 1% → 2%) to prioritize Mtt removal .
Q. How does the dual Mtt protection on glutamine influence the kinetics of Fmoc removal compared to single protected variants?
Dual Mtt protection increases steric hindrance, slowing piperidine-mediated Fmoc deprotection by ~20–30%. Kinetic studies (monitored via UV absorbance at 301 nm) show extended deprotection times (e.g., 15–20 minutes vs. 10 minutes for single-protected analogs). Adjust deprotection times or use stronger bases (e.g., 20% piperidine in DMF) to compensate .
Q. What are the implications of incomplete Mtt deprotection on downstream biophysical analyses of synthetic peptides?
Incomplete deprotection introduces truncated or misfolded peptides, skewing circular dichroism (CD) spectra or NMR structural data. Quantify residual Mtt via LC-MS and employ orthogonal purification (e.g., ion-exchange chromatography) to isolate fully deprotected species. For functional assays (e.g., receptor binding), validate purity to >95% to ensure reliable dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
